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Compound of Interest

Compound Name: 2-Cyano-2-phenylbutanamide

Cat. No.: B020796 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Cyano-2-phenylbutanamide is a chemical compound of interest in the fields of

pharmaceutical sciences and organic chemistry. It is recognized as a significant impurity in the

manufacturing of Primidone, an anticonvulsant medication.[1][2] A thorough understanding of

its chemical properties, synthesis, and spectral characteristics is crucial for quality control in

drug manufacturing and for researchers working with related compounds. This guide provides a

comprehensive overview of 2-Cyano-2-phenylbutanamide, including its nomenclature,

physicochemical properties, a detailed experimental protocol for its synthesis, and an analysis

of its expected spectral data.

Nomenclature and Synonyms
The systematic and common names for 2-Cyano-2-phenylbutanamide are essential for

accurate identification and literature searches.
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Identifier Name

IUPAC Name 2-Cyano-2-phenylbutanamide

Synonyms

(2RS)-2-Cyano-2-phenylbutanamide, 2-Cyano-

2-phenylbutyramide, Primidone EP Impurity D[3]

[4]

CAS Number 80544-75-8

Physicochemical Properties
A summary of the key physicochemical properties of 2-Cyano-2-phenylbutanamide is

presented in the table below. This data is vital for its handling, characterization, and application

in experimental settings.

Property Value Reference

Molecular Formula C₁₁H₁₂N₂O [3]

Molecular Weight 188.23 g/mol [3]

Melting Point 112-113 °C [5]

Predicted XlogP 1.4 [6]

Appearance White solid (predicted)

Experimental Protocols: Synthesis of 2-Cyano-2-
phenylbutanamide
The synthesis of 2-Cyano-2-phenylbutanamide can be achieved through a two-step process

involving the alkylation of phenylacetonitrile followed by the partial hydrolysis of the resulting

nitrile.

Step 1: Synthesis of 2-Phenylbutyronitrile
This step involves the alkylation of phenylacetonitrile with an ethylating agent. A common and

effective method utilizes phase-transfer catalysis, which avoids the need for strictly anhydrous
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conditions and hazardous bases like sodium amide.[1][7]

Materials:

Phenylacetonitrile

Ethyl bromide

50% aqueous sodium hydroxide solution

Benzyltriethylammonium chloride (phase-transfer catalyst)

Benzene (or other suitable organic solvent)

Anhydrous magnesium sulfate

Distillation apparatus

Procedure:

In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, combine

phenylacetonitrile, 50% aqueous sodium hydroxide solution, and a catalytic amount of

benzyltriethylammonium chloride.

Stir the mixture vigorously to ensure proper mixing of the aqueous and organic phases.

Slowly add ethyl bromide dropwise to the reaction mixture. Maintain the temperature

between 25-30°C, using a water bath for cooling if necessary.

After the addition is complete, continue stirring at room temperature for 2-3 hours to ensure

the reaction goes to completion.

Dilute the reaction mixture with water and transfer it to a separatory funnel.

Extract the aqueous layer with benzene (or another suitable organic solvent).

Combine the organic extracts and wash them with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent

under reduced pressure.

The crude 2-phenylbutyronitrile can be purified by vacuum distillation.

Step 2: Partial Hydrolysis of 2-Phenylbutyronitrile to 2-
Cyano-2-phenylbutanamide
The partial hydrolysis of the nitrile group to an amide can be achieved under controlled acidic

or basic conditions.[8][9]

Materials:

2-Phenylbutyronitrile

Concentrated sulfuric acid or hydrogen peroxide with a base

Crushed ice

Sodium bicarbonate solution

Organic solvent for extraction (e.g., ethyl acetate)

Anhydrous sodium sulfate

Procedure (Acid-Catalyzed Hydrolysis):

Cool concentrated sulfuric acid in an ice bath.

Slowly add 2-phenylbutyronitrile to the cold sulfuric acid with stirring, ensuring the

temperature remains low.

Allow the mixture to stand at a controlled temperature (e.g., room temperature) for a specific

period to allow for partial hydrolysis. The reaction time needs to be carefully monitored to

avoid complete hydrolysis to the carboxylic acid.

Pour the reaction mixture onto crushed ice to quench the reaction.
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Neutralize the solution carefully with a saturated sodium bicarbonate solution.

Extract the product with an organic solvent like ethyl acetate.

Wash the organic extract with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to

obtain the crude 2-Cyano-2-phenylbutanamide.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water).

Mandatory Visualization
Synthesis Pathway of 2-Cyano-2-phenylbutanamide
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Caption: Synthetic route to 2-Cyano-2-phenylbutanamide.

Spectral Data and Interpretation
While a dedicated spectral database for 2-Cyano-2-phenylbutanamide is not readily

available, the expected spectral characteristics can be predicted based on its structure and

data from analogous compounds.
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¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic, ethyl,

and amide protons.

Proton Type
Expected Chemical

Shift (δ, ppm)
Multiplicity Integration

Aromatic (C₆H₅) 7.2 - 7.5 Multiplet 5H

Amide (-CONH₂) 5.5 - 7.0 Broad Singlet 2H

Methylene (-CH₂) 2.0 - 2.4 Quartet 2H

Methyl (-CH₃) 0.9 - 1.2 Triplet 3H

The chemical shifts of the amide protons can be variable and may exchange with D₂O.

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the different carbon environments within

the molecule.

Carbon Type Expected Chemical Shift (δ, ppm)

Amide Carbonyl (-C=O) 165 - 175

Aromatic Carbons (C₆H₅) 125 - 140

Nitrile Carbon (-C≡N) 115 - 125

Quaternary Carbon (C-CN) 40 - 50

Methylene Carbon (-CH₂) 25 - 35

Methyl Carbon (-CH₃) 10 - 15

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
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Functional Group Expected Absorption (cm⁻¹) Intensity

N-H Stretch (Amide) 3200 - 3400 Medium, Broad

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic) 2850 - 3000 Medium

C≡N Stretch (Nitrile) 2220 - 2260 Medium, Sharp

C=O Stretch (Amide) 1650 - 1690 Strong

N-H Bend (Amide) 1600 - 1640 Medium

C=C Stretch (Aromatic) 1450 - 1600 Medium

Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

m/z Fragment Interpretation

188 [M]⁺ Molecular Ion

171 [M - NH₃]⁺ Loss of ammonia

161 [M - HCN]⁺ Loss of hydrogen cyanide

144 [M - C₂H₄]⁺ McLafferty rearrangement

116 [C₈H₆N]⁺ Benzylic cleavage

105 [C₇H₅O]⁺ Acylium ion

77 [C₆H₅]⁺ Phenyl cation

The fragmentation pattern can help in confirming the structure of the molecule.

Conclusion
This technical guide provides a detailed overview of 2-Cyano-2-phenylbutanamide, a

compound of significant interest due to its association with the pharmaceutical Primidone. The

information on its nomenclature, physicochemical properties, a robust synthesis protocol, and
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predicted spectral data serves as a valuable resource for researchers, scientists, and

professionals in drug development. The provided experimental details and spectral

interpretations can aid in the synthesis, identification, and quantification of this compound,

ensuring the quality and safety of related pharmaceutical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b020796?utm_src=pdf-custom-synthesis
https://prepchem.com/2-phenylbutyronitrile/
https://web.pdx.edu/~lutzr/NMR_chmshfts.pdf
https://alentris.org/products/p/primidone/primidone-ep-impurity-d/
https://veeprho.com/impurities/primidone-ep-impurity-d/
https://www.compoundchem.com/wp-content/uploads/2015/04/Analytical-Chemistry-13-C-NMR-Chemical-Shifts.pdf
https://www.mdpi.com/1420-3049/16/1/52
https://synthinkchemicals.com/product-category/impurities/primidone/
https://courses.lumenlearning.com/suny-potsdam-organicchemistry2/chapter/21-5-hydrolysis-of-nitriles/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Nitriles/Reactivity_of_Nitriles/The_Hydrolysis_of_Nitriles
https://www.benchchem.com/product/b020796#2-cyano-2-phenylbutanamide-iupac-name-and-synonyms
https://www.benchchem.com/product/b020796#2-cyano-2-phenylbutanamide-iupac-name-and-synonyms
https://www.benchchem.com/product/b020796#2-cyano-2-phenylbutanamide-iupac-name-and-synonyms
https://www.benchchem.com/product/b020796#2-cyano-2-phenylbutanamide-iupac-name-and-synonyms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020796?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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